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Compound of Interest

1-(2-Fluoro-6-
Compound Name:
hydroxyphenyl)ethanone

Cat. No.: B1363517

Introduction

1-(2-Fluoro-6-hydroxyphenyl)ethanone (CAS No. 93339-98-1) is a substituted aromatic
ketone of significant interest in medicinal chemistry and drug development.[1] Its molecular
structure, featuring a fluorine atom and a hydroxyl group ortho to the acetyl substituent,
presents a unique electronic and steric environment. This arrangement facilitates
intramolecular hydrogen bonding and introduces specific spectroscopic signatures that are
crucial for its unambiguous identification and characterization.

This technical guide provides an in-depth analysis of the key spectroscopic data for 1-(2-
Fluoro-6-hydroxyphenyl)ethanone, including Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation
herein is grounded in fundamental principles and comparative data from related structures,
offering researchers a reliable framework for structural verification and quality assessment.

Molecular Structure and Spectroscopic Correlation

The interplay between the acetyl, fluoro, and hydroxyl groups dictates the molecule's
conformation and, consequently, its spectroscopic output. Understanding these relationships is
paramount for accurate data interpretation.

Figure 1: Correlation of spectroscopic techniques to the structural features of 1-(2-Fluoro-6-
hydroxyphenyl)ethanone.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial
relationships of atoms in a molecule. For 1-(2-Fluoro-6-hydroxyphenyl)ethanone, both *H
and 13C NMR are essential, with the fluorine atom providing an additional layer of complexity

and structural information through spin-spin coupling.

'H NMR Spectroscopy

The *H NMR spectrum is characterized by distinct signals for the aromatic protons, the acetyl
methyl protons, and the phenolic hydroxyl proton. The proximity of the fluorine atom to the
acetyl group's methyl protons is expected to result in a through-space coupling, a phenomenon
well-documented for 2'-fluoroacetophenone derivatives.

Disclaimer: The following data is predicted based on established chemical shift principles and
data from analogous structures, as direct experimental spectra are not publicly available.

] Predicted Chemical o Coupling Constant
Proton Assignment _ Multiplicity
Shift (8, ppm) (J, H2)

-OH ~12.0 (variable) Singlet (broad)

Ar-H (H5) ~7.4-7.6 Triplet of doublets (td) J=8.5,6.0
Doublet of doublets

Ar-H (H3) ~6.8-7.0 J=85,15
(dd)

Ar-H (H4) ~6.7-6.9 Triplet (t) J=85

-CHs ~2.6 Doublet (d) 5J(H-F) = 3-5

Interpretation:

» Hydroxyl Proton (-OH): The phenolic proton is expected to be significantly deshielded
(downfield) due to strong intramolecular hydrogen bonding with the carbonyl oxygen. Its
chemical shift can be concentration-dependent, and the peak is often broad.
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e Aromatic Protons (Ar-H): The aromatic region will display a complex pattern due to both H-H
and H-F couplings. The proton at position 5 (para to the fluorine) will likely be the most
downfield, influenced by the electron-withdrawing acetyl group.

o Methyl Protons (-CHs): The most telling feature is the splitting of the methyl signal into a
doublet. This is not due to coupling with adjacent protons (of which there are none) but rather
a through-space >J coupling to the ortho fluorine atom. This coupling is a definitive indicator
of the s-trans conformation, where the methyl group and fluorine atom are in close proximity.

3C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon framework. The carbon signals
will appear as doublets due to coupling with the fluorine atom, with the magnitude of the
coupling constant (J) depending on the number of bonds separating the carbon and fluorine

atoms.

Disclaimer: The following data is predicted based on established principles.

_ Predicted Chemical Shift (9, C-F Coupling Constant (J,
Carbon Assignment

ppm) Hz)
Cc=0 ~203 4J(C-F) =7-11
C-F (C2) ~160 1J(C-F) = 245-255
C-OH (C6) ~158 2J(C-F) = 10-15
Ar-CH (C4) ~136 3J(C-F) = 8-10
Ar-C (C1) ~118 2J(C-F) = 15-20
Ar-CH (C5) ~119 4J(C-F)=3-5
Ar-CH (C3) ~115 3J(C-F) = 3-5
-CHs ~28 4J(C-F)=7-11

Interpretation:
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e C-F Coupling: The most prominent feature is the large one-bond coupling constant (J) for
the carbon directly attached to fluorine (C2). The other aromatic and acetyl carbons also
exhibit smaller couplings over two to four bonds.

e Carbonyl Carbon (C=0): The carbonyl carbon signal is expected to appear as a doublet due
to a 4J coupling with the fluorine, providing further evidence for the ortho-fluoroacetophenone
structure.

o Methyl Carbon (-CHs): Similar to the proton spectrum, the methyl carbon shows a through-
space coupling to the fluorine, appearing as a doublet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of 1-(2-Fluoro-6-hydroxyphenyl)ethanone will be dominated by absorptions from the
hydroxyl, carbonyl, and aromatic moieties.

Wavenumber (cm—1) Vibration Type Description

A very broad band indicating a
3400 - 2500 (broad) O-H stretch strongly hydrogen-bonded
hydroxyl group.

The frequency is lowered from

a typical ketone (~1715 cm™?)

due to conjugation with the
~1640 - 1660 C=0 stretch (carbonyl) o

aromatic ring and

intramolecular hydrogen

bonding.

) Characteristic absorptions for
~1580, ~1480 C=C stretch (aromatic) o
the aromatic ring.

Strong absorption typical for
~1250 - 1350 C-O stretch (phenol)
phenols.

Absorption indicating the
~1100 - 1200 C-F stretch presence of an aryl-fluoride
bond.
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Interpretation: The most diagnostic feature is the simultaneous presence of a very broad O-H
stretch and a C=0 stretch at a relatively low wavenumber. This combination is a hallmark of
intramolecular hydrogen bonding between the phenolic hydroxyl and the acetyl carbonyl group,
a key structural feature of this molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its identity.

m/z (mass-to-charge ratio) Proposed Fragment Significance

Molecular lon (confirms

154 [M]* .

molecular weight)

Loss of a methyl radical from
139 [M - CH3]*

the acetyl group.

Loss of the acetyl group (an
111 [M - CHsCOJ*

acylium radical).

Interpretation: The molecular ion peak at m/z 154 confirms the molecular formula CsH7FOx-.
The base peak is often the fragment resulting from the loss of the methyl group ([M-15]%),
leading to a stable acylium ion at m/z 139. Further fragmentation can lead to the loss of the
entire acetyl group.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described.
Instrument parameters should be optimized for the specific sample and equipment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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